1-(Bromomethyl)-2-chloro-3-nitrobenzene
Übersicht
Beschreibung
1-(Bromomethyl)-2-chloro-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, chloro, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-chloro-3-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-3-nitrotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-2-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromomethyl group.
Reduction: 1-(Aminomethyl)-2-chloro-3-nitrobenzene.
Oxidation: 2-Chloro-3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-chloro-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2-chloro-3-nitrobenzene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, and the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion.
Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately converting it to an amino group.
Oxidation: The bromomethyl group is oxidized through the addition of oxygen atoms, leading to the formation of a carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-2-chloro-3-nitrobenzene can be compared with other similar compounds such as:
1-(Bromomethyl)-2-nitrobenzene: Lacks the chloro substituent, which can affect its reactivity and applications.
1-(Chloromethyl)-2-chloro-3-nitrobenzene: Has a chloromethyl group instead of a bromomethyl group, leading to differences in reactivity due to the different leaving group abilities of bromine and chlorine.
2-Chloro-3-nitrotoluene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
The presence of both bromomethyl and chloro groups in this compound makes it a versatile compound with unique reactivity compared to its analogs.
Biologische Aktivität
1-(Bromomethyl)-2-chloro-3-nitrobenzene, with the molecular formula CHBrClNO, is an organic compound characterized by a benzene ring substituted with bromomethyl, chloro, and nitro groups. While specific biological activities of this compound are not extensively documented, its structural components suggest potential biological interactions and applications in various fields, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The presence of halogenated groups (bromine and chlorine) and a nitro group in the compound's structure can influence its chemical reactivity and biological activity. These substituents can impart unique properties that may be leveraged in biochemical studies.
Cytotoxic Effects
Halogenated compounds, particularly those containing bromine or chlorine, have been studied for their cytotoxic effects on various cancer cell lines. The mechanism often involves the formation of reactive intermediates that can interact with cellular macromolecules:
- Mechanism of Action : The cytotoxicity may arise from the ability of these compounds to form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to cellular damage or apoptosis.
Interaction Studies
Research has indicated that this compound can act as a useful probe in biochemical studies. Its reactivity with nucleophiles allows for substitution reactions that are pivotal in drug design:
- Substitution Reactions : Interaction studies have demonstrated that this compound can undergo nucleophilic substitution, which is essential for synthesizing more complex biologically active molecules.
Applications in Drug Development
The compound's potential as a pharmacophore in medicinal chemistry is underscored by its ability to interact with biological targets. This interaction may lead to the development of new therapeutic agents:
- Drug Design : Compounds similar to this compound have been explored for their roles in developing antimicrobial and anticancer drugs.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-chloro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVMWOLRMDEQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593117 | |
Record name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89642-16-0 | |
Record name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.